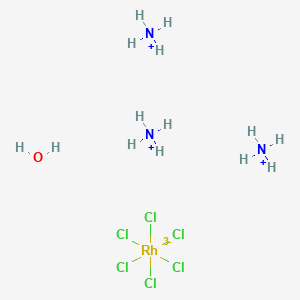![molecular formula C12H10N4 B12955772 4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)
4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both a benzimidazole and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method involves heating o-phenylenediamine with 4-aminobenzoic acid in the presence of polyphosphoric acid at high temperatures (140-220°C) for several hours . Another approach uses microwave-assisted synthesis, which involves heating a mixture of p-aminobenzoic acid and polyphosphoric acid in a microwave oven at specific irradiation power for a short duration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.
科学研究应用
4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antiviral, antitumor, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with proteins and enzymes, making it valuable in understanding biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of various functional materials and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. This compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its therapeutic effects .
相似化合物的比较
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar in structure but lacks the benzimidazole ring.
1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine: Contains a piperidine ring, adding to its complexity.
Uniqueness
4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine is unique due to its dual-ring structure, which combines the properties of both benzimidazole and pyridine. This allows for versatile interactions with biological targets, making it a valuable compound in drug design and other scientific applications.
属性
分子式 |
C12H10N4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
4-(1H-benzimidazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H10N4/c13-11-7-8(5-6-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16) |
InChI 键 |
ACPDHWOVALMIOR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=NC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)





![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)





